N-(1H-indazol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1H-indazol-6-yl)acetamide” is a chemical compound with the molecular formula C9H9N3O . It is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years due to their wide variety of biological properties . A library of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as VEGFR-2 inhibitors based on a scaffold hopping strategy .Molecular Structure Analysis
The molecular structure of “this compound” consists of nine carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom . More detailed structural analysis may require specific experimental techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
The average mass of “this compound” is 175.187 Da, and its monoisotopic mass is 175.074554 Da . More specific physical and chemical properties may require experimental determination.Scientific Research Applications
Antiproliferative Activity
"N-(1H-indazol-6-yl)acetamide" derivatives have been studied for their antiproliferative activity. For instance, some synthesized compounds demonstrated significant inhibition of cell growth across various cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. One particular compound was found to be especially effective against colon and melanoma cell lines, indicating a potential role in cancer treatment research (Maggio et al., 2011).
Anticancer Agents
Another study explored derivatives of "this compound" for their potential as anticancer agents. These compounds were evaluated against human lung adenocarcinoma cells and mouse embryoblast cell lines. Some derivatives displayed selective cytotoxicity, indicating a promising direction for developing new anticancer drugs (Evren et al., 2019).
MCHr1 Antagonist for Obesity Treatment
The compound "2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide" was identified as a high-affinity ligand for the melanin-concentrating hormone receptor 1 (MCHr1). This discovery is significant because it represents a new class of oral MCHr1 antagonists, which could potentially be used in treating obesity (Souers et al., 2005).
Analgesic Activity
Some acetamide derivatives, including those related to "this compound", have been investigated for their potential analgesic activities. These compounds showed promising results in reducing pain responses in animal models, suggesting their potential use in developing new pain management therapies (Kaplancıklı et al., 2012).
Coordination Complexes and Antioxidant Activity
Research has also focused on pyrazole-acetamide derivatives, which include "this compound" structures, for their potential in forming coordination complexes with significant antioxidant activity. These studies are essential for understanding the role of these compounds in biological systems and their potential therapeutic applications (Chkirate et al., 2019).
Antimicrobial Evaluation
Moreover, derivatives of "this compound" have been synthesized and assessed for their antimicrobial properties. Some of these compounds showed promising results against various microbial strains, suggesting their potential use in developing new antimicrobial agents (Punia et al., 2021).
Future Directions
Indazole derivatives, including “N-(1H-indazol-6-yl)acetamide”, have shown a wide range of biological activities, suggesting that they may have potential for the development of new drugs . Future research could focus on further exploring the medicinal properties of these compounds and developing more efficient synthesis methods .
Mechanism of Action
Target of Action
N-(1H-indazol-6-yl)acetamide is a compound that has been found to interact with several targets. It has been reported to have potential antitumor activity . . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .
Mode of Action
It’s known that indazole derivatives can inhibit, regulate, and/or modulate their targets . For instance, they can inhibit the activity of CHK1, CHK2, and SGK kinases, which can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its targets. For instance, the inhibition of CHK1 and CHK2 kinases can affect the DNA damage response pathway , leading to cell cycle arrest and apoptosis . Similarly, the inhibition of h-sgk can impact various cellular processes, including cell volume regulation, cell proliferation, and cell survival .
Result of Action
The result of this compound’s action can vary depending on the specific targets and pathways it affects. For instance, its potential antitumor activity could result from the induction of apoptosis in cancer cells due to the inhibition of CHK1, CHK2, and SGK kinases . .
Properties
IUPAC Name |
N-(1H-indazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)11-8-3-2-7-5-10-12-9(7)4-8/h2-5H,1H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQHKYACTYMRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.